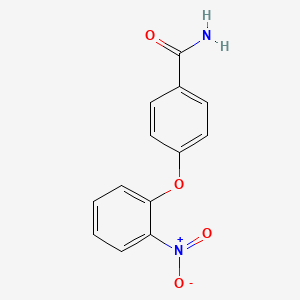
4-(2-硝基苯氧基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Nitrophenoxy)benzamide is a chemical compound that has been studied for its potential antiviral properties . It has been designed and synthesized to fulfill the basic pharmacophoric features of deubiquitinase (DUB) inhibitors .
Synthesis Analysis
The synthesis of 4-(2-Nitrophenoxy)benzamide derivatives involves the design and creation of compounds that fulfill the basic pharmacophoric features of DUB inhibitors . The molecular docking of the designed compounds against deubiquitinase enzymes of various viruses was carried out .Molecular Structure Analysis
The molecular structure of 4-(2-Nitrophenoxy)benzamide is designed to fulfill the basic pharmacophoric features of DUB inhibitors . The molecular docking of the designed compounds against deubiquitinase enzymes of various viruses was carried out .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-(2-Nitrophenoxy)benzamide derivatives are designed to create compounds that fulfill the basic pharmacophoric features of DUB inhibitors .科学研究应用
Antiviral Agents
4-(2-Nitrophenoxy)benzamide derivatives have been explored as potential antiviral agents. The molecular docking of these compounds against deubiquitinase enzymes of various viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2, has been carried out. These studies aim to fulfill the basic pharmacophoric features of DUB inhibitors, which play a crucial role in the life cycle of these viruses .
Deubiquitinase Inhibition
The inhibition of deubiquitinase (DUB) enzymes is a promising strategy for antiviral drug development. 4-(2-Nitrophenoxy)benzamide derivatives have shown significant results in molecular docking studies, suggesting their potential as DUB inhibitors. This could lead to the development of new effective antiviral agents .
Molecular Modeling
Molecular modeling techniques have been employed to design new derivatives of 4-(2-Nitrophenoxy)benzamide that can act as DUB inhibitors. This involves computational methods to predict the interaction between the derivatives and the target viral enzymes .
In Vitro Antiviral Screening
After the molecular modeling phase, the synthesized 4-(2-Nitrophenoxy)benzamide derivatives undergo in vitro antiviral screening. This helps in determining their effectiveness against specific viruses and their potential as antiviral drugs .
Structure-Activity Relationship (SAR)
The structure–activity relationship (SAR) of 4-(2-Nitrophenoxy)benzamide derivatives is studied to understand how the chemical structure influences the biological activity. This information is crucial for medicinal chemists to optimize and develop more potent antiviral candidates .
ADMET and Toxicity Studies
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are conducted to evaluate the drug-like properties of the 4-(2-Nitrophenoxy)benzamide derivatives. These studies are essential for predicting the safety and efficacy of the compounds before moving to clinical trials .
Antioxidant Activities
Research has also been conducted to explore the antioxidant activities of new derivatives of 4-(2-Nitrophenoxy)benzamide. Antioxidants are important for protecting cells from damage caused by free radicals .
Antibacterial Activities
In addition to antiviral properties, 4-(2-Nitrophenoxy)benzamide derivatives may also possess antibacterial activities. This makes them potential candidates for the development of new antibacterial drugs .
作用机制
Target of Action
The primary target of 4-(2-Nitrophenoxy)benzamide are deubiquitinase (DUB) enzymes . These enzymes play a crucial role in many viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . Inhibition of DUB enzymes has been reported as an effective approach to develop new antiviral agents .
Mode of Action
4-(2-Nitrophenoxy)benzamide derivatives are designed and synthesized to fulfill the basic pharmacophoric features of DUB inhibitors . They interact with the DUB enzymes of the aforementioned viruses, as revealed by molecular docking . This interaction leads to the inhibition of the DUB enzymes, thereby potentially preventing the viruses from functioning effectively .
Biochemical Pathways
These enzymes play a crucial role in protein degradation and regulation, and their inhibition can disrupt the life cycle of the viruses .
Pharmacokinetics
In silico admet and toxicity studies have demonstrated that the tested members have a good profile of drug-like properties .
Result of Action
The biological data showed very strong to strong antiviral activities with IC50 values ranging from 10.22 to 44.68 μM against Adenovirus, HSV-1, and coxsackievirus . Compounds 8c, 8d, 10b, and 8a were found to be the most potent against Adenovirus, HSV-1, coxsackievirus, and SAR-CoV-2, respectively .
未来方向
The future directions for the research on 4-(2-Nitrophenoxy)benzamide involve further optimization to obtain more potential antiviral candidates . The structure–activity relationship (SAR) of the newly designed and synthesized compounds regarding their in vitro results may help medicinal chemists in this optimization .
属性
IUPAC Name |
4-(2-nitrophenoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)15(17)18/h1-8H,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZULVSEXRNJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Nitrophenoxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

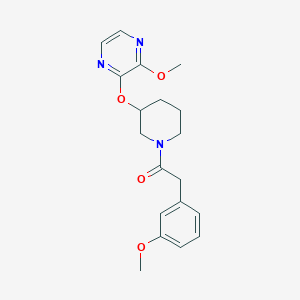




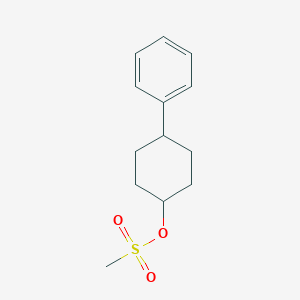
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2917181.png)

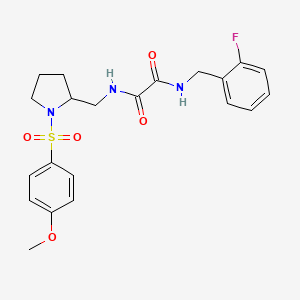

![N-Benzyl-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2917187.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2917189.png)
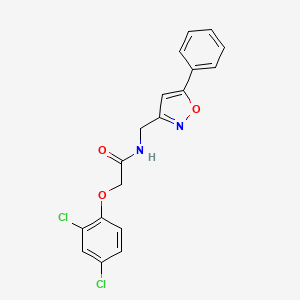
![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2917192.png)